3-Amino-2-ethylaminopyridine
Overview
Description
Synthesis Analysis
The synthesis of aminopyridines has been extensively studied, with a focus on the efficient procedure for synthesizing different types of aminopyridine derivatives . The Chichibabin amination method is one of the commonly used methods for the synthesis of 3-Aminopyridine .Molecular Structure Analysis
Aminopyridines exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine . They have unique structures that contribute to their wide potential in various applications .Chemical Reactions Analysis
Aminopyridine ligands depend on both the presence of heteroatoms in the pyridine ring for coordination with metals and sulfonamide to enhance the biological activity . They exhibit broad biological activity due to their different bonding patterns with metals .Physical And Chemical Properties Analysis
The physical and chemical properties of aminopyridines are influenced by various factors. For instance, the steric effects, hydrophilicity, inductive effects, and field effects are largely independent properties that can influence the behavior of aminopyridines .Scientific Research Applications
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Syntheses and Anti-Inflammatory Activities of Pyrimidines
- Application : Pyrimidines, which can be synthesized using compounds like 3-Amino-2-ethylaminopyridine, are known to have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Methods : Numerous methods for the synthesis of pyrimidines are described. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
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Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives
- Application : Multi-enzyme cascades utilising variants of galactose oxidase and imine reductase led to the successful conversion of N -Cbz-protected L -ornithinol and L -lysinol to L -3- N -Cbz-aminopiperidine and L -3- N -Cbz-aminoazepane respectively .
- Methods : The reactions were streamlined into one-pot to prevent potential racemisation of key labile intermediates and led to products with high enantiopurity .
- Results : The conversion led to L -3- N -Cbz-aminopiperidine and L -3- N -Cbz-aminoazepane respectively, in up to 54% isolated yield .
- Application of Amino Acids in the Structural Modification
- Application : The study aimed to introduce amino acids to AD-1 and obtained safer, more effective, and developable derivatives, which could be used to prevent or improve liver fibrosis, and simultaneously provide amino acid dietary supplements .
- Results : The results or outcomes obtained were not detailed in the source .
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Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades
- Application : Multi-enzyme cascades utilising variants of galactose oxidase and imine reductase led to the successful conversion of N -Cbz-protected L -ornithinol and L -lysinol to L -3- N -Cbz-aminopiperidine and L -3- N -Cbz-aminoazepane respectively .
- Methods : The reactions were streamlined into one-pot to prevent potential racemisation of key labile intermediates and led to products with high enantiopurity .
- Results : The conversion led to L -3- N -Cbz-aminopiperidine and L -3- N -Cbz-aminoazepane respectively, in up to 54% isolated yield .
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Research Developments in the Syntheses, Anti-Inflammatory Activities and Structure–Activity Relationships of Pyrimidines
- Application : Pyrimidines, which can be synthesized using compounds like 3-Amino-2-ethylaminopyridine, are known to have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Methods : Numerous methods for the synthesis of pyrimidines are described. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Future Directions
The future of aminopyridines, including 3-Amino-2-ethylaminopyridine, looks promising. They are being studied for their potential in various therapeutic areas . The development of peptide drugs has become one of the hottest topics in pharmaceutical research, and aminopyridines are expected to play a significant role in this field .
properties
IUPAC Name |
2-N-ethylpyridine-2,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-9-7-6(8)4-3-5-10-7/h3-5H,2,8H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXRQVGWVGDXMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10541232 | |
Record name | N~2~-Ethylpyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10541232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2-ethylpyridine-2,3-diamine | |
CAS RN |
32282-06-7 | |
Record name | N~2~-Ethylpyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10541232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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